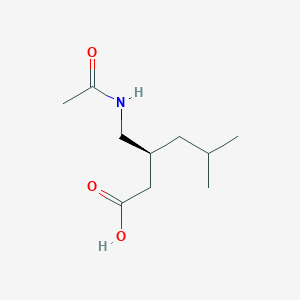

(3S)-3-(acetamidomethyl)-5-methylhexanoic acid

Description

(3S)-3-(Aminomethyl)-5-methylhexanoic acid, commonly known as pregabalin, is a γ-aminobutyric acid (GABA) analog with the molecular formula C₈H₁₇NO₂ and a molar mass of 159.23 g/mol . Its IUPAC name reflects its stereochemistry and structure: a hexanoic acid backbone with a 5-methyl substituent and a 3S-aminomethyl group. Pregabalin is a lipophilic compound designed to cross the blood-brain barrier efficiently, enhancing its central nervous system activity .

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-(acetamidomethyl)-5-methylhexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-7(2)4-9(5-10(13)14)6-11-8(3)12/h7,9H,4-6H2,1-3H3,(H,11,12)(H,13,14)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJFBZFUFUXGFPK-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)CNC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CC(=O)O)CNC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-(acetamidomethyl)-5-methylhexanoic acid typically involves the following steps:

Starting Material: The synthesis begins with the appropriate hexanoic acid derivative.

Introduction of the Acetamidomethyl Group:

Stereoselective Synthesis: Ensuring the correct stereochemistry at the third carbon atom is crucial. This can be achieved through chiral catalysts or chiral starting materials.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the acetamidomethyl group, leading to the formation of corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can target the carbonyl group in the acetamidomethyl moiety, potentially converting it to an alcohol.

Substitution: The compound can participate in substitution reactions, where functional groups on the hexanoic acid backbone are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products:

Oxidation Products: Hydroxylated derivatives.

Reduction Products: Alcohol derivatives.

Substitution Products: Various substituted hexanoic acid derivatives.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Acts as a ligand in catalytic reactions due to its unique structure.

Biology:

Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.

Metabolic Studies: Used in studies to understand metabolic pathways involving similar compounds.

Medicine:

Drug Development: Investigated for its potential therapeutic effects, particularly in targeting specific biological pathways.

Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry:

Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3S)-3-(acetamidomethyl)-5-methylhexanoic acid involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Comparison of Pregabalin and Gabapentin

| Parameter | Pregabalin | Gabapentin |

|---|---|---|

| Molecular Weight | 159.23 g/mol | 171.24 g/mol |

| Melting Point | 176–178°C | 165–168°C |

| Water Solubility | 11.3 mg/mL | 10 mg/mL |

| logP (Lipophilicity) | 1.3 | 1.1 |

Table 2: Clinical Efficacy in Neuropathic Pain

| Drug | Pain Reduction (50% responders) | Onset of Action |

|---|---|---|

| Pregabalin | 35–50% | 1 week |

| Gabapentin | 30–40% | 2–3 weeks |

Research Findings

Biological Activity

(3S)-3-(Acetamidomethyl)-5-methylhexanoic acid, known for its structural complexity and potential biological activity, has garnered interest in various fields of biochemical research. This compound is characterized by its molecular formula and specific stereochemistry, which may influence its interactions and efficacy in biological systems.

Structural Information

- Molecular Formula :

- SMILES Notation : CC(C)CC@@HCNC(=O)C

- InChI Key : PJFBZFUFUXGFPK-VIFPVBQESA-N

The compound's structure includes a chiral center, which is critical for its biological activity due to the stereospecific nature of many biological interactions.

Research indicates that this compound may exhibit various biological activities, including:

- Immunomodulatory Effects : Preliminary studies suggest that compounds with similar structures can modulate immune responses. For instance, cationic peptides have been shown to enhance immune function by promoting the activity of immune cells such as macrophages and T-cells .

- Antimicrobial Properties : Compounds in the same class have demonstrated antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Case Studies and Research Findings

- Antimicrobial Activity : In a comparative study, various peptides were tested against Pseudomonas aeruginosa, with results indicating that modifications in the peptide structure significantly influenced their antimicrobial efficacy. The relative effectiveness was categorized into several classes based on their EC50 values .

- Inflammatory Response Modulation : A study assessed the impact of similar compounds on TNFα production in THP-1 cells stimulated with lipopolysaccharides (LPS). Results indicated that certain derivatives could suppress TNFα release, suggesting potential applications in managing inflammatory diseases .

- Peptide Library Screening : Research involving semi-random peptide libraries revealed that specific structural features significantly enhanced bioactivity. This highlights the importance of structural optimization in developing new therapeutic agents based on this compound .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | EC50 (µM) | Activity Classification |

|---|---|---|

| Cationic Peptide A | 5 | Superior Activity |

| Cationic Peptide B | 15 | Modestly Stronger Activity |

| This compound | TBD | Under Investigation |

Table 2: Inflammatory Response Suppression

| Compound Name | TNFα Release (pg/mL) | Concentration (µg/mL) |

|---|---|---|

| Control | 500 | - |

| This compound | TBD | 20 |

| Cationic Peptide C | 200 | 50 |

Q & A

Q. What analytical techniques are most effective for structural elucidation of (3S)-3-(acetamidomethyl)-5-methylhexanoic acid?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to resolve stereochemistry and confirm substituent positions. For example, coupling constants in -NMR can distinguish axial/equatorial protons in the hexanoic acid backbone .

- X-ray Crystallography: Employ single-crystal X-ray diffraction to unambiguously determine the (3S) stereochemistry and spatial arrangement of the acetamidomethyl group .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (CHNO) and fragmentation patterns to confirm functional groups (e.g., acetamide cleavage) .

Q. How can researchers optimize the synthetic route for this compound?

Methodological Answer:

- Multi-Step Synthesis: Design a route starting from chiral precursors (e.g., (4R)-4-methyl-6-oxoheptanoic acid derivatives) to preserve stereochemistry. Use protective groups (e.g., ethylene glycol for ketone protection) and catalytic hydrogenation for reduction steps .

- Yield Improvement: Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize racemization. Monitor intermediates via thin-layer chromatography (TLC) .

- Purification: Employ recrystallization or preparative HPLC to isolate enantiomerically pure product .

Q. What methods are recommended for assessing the purity of this compound?

Methodological Answer:

- Reverse-Phase HPLC: Use a C18 column with UV detection (210–220 nm) to quantify impurities. Adjust mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) for optimal resolution .

- Karl Fischer Titration: Determine water content to assess hygroscopicity, critical for stability studies .

- Melting Point Analysis: Compare observed melting range with literature values to detect polymorphic forms .

Advanced Research Questions

Q. How can chiral integrity be maintained during large-scale synthesis of this compound?

Methodological Answer:

- Chiral Stationary Phases (CSPs): Use HPLC with CSPs (e.g., amylose-based) to monitor enantiomeric excess (ee). Validate with polarimetry or circular dichroism (CD) .

- Enzymatic Resolution: Apply lipases or esterases to selectively hydrolyze undesired enantiomers from racemic mixtures .

- In Situ Monitoring: Implement PAT (Process Analytical Technology) tools like Raman spectroscopy to detect stereochemical drift during reactions .

Q. What are the key degradation pathways of this compound under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and thermal stress (40–80°C). Analyze degradation products via LC-MS/MS to identify pathways (e.g., hydrolysis of acetamide group) .

- Kinetic Modeling: Use Arrhenius plots to predict shelf-life under accelerated conditions .

Q. How can computational modeling predict the bioactivity of this compound?

Methodological Answer:

- Molecular Docking: Simulate interactions with target enzymes (e.g., proteases) using software like AutoDock. Focus on the acetamidomethyl group’s hydrogen-bonding potential .

- QSAR Studies: Corrogate structural descriptors (e.g., logP, topological polar surface area) with bioactivity data from analogs to build predictive models .

Q. What experimental strategies are effective for resolving contradictions in reported synthetic yields of this compound?

Methodological Answer:

- Reaction Reproducibility: Systematically vary parameters (e.g., catalyst loading, inert atmosphere) from conflicting protocols. Use design-of-experiments (DoE) to identify critical factors .

- Intermediate Characterization: Isolate and characterize unstable intermediates (e.g., via -NMR) to pinpoint yield-limiting steps .

Q. How can researchers design bioactivity assays for this compound?

Methodological Answer:

- In Vitro Enzymatic Assays: Screen against enzymes like MMP3 or IL-6 using fluorescence-based substrates. Include positive controls (e.g., recombinant proteins) for validation .

- Cell-Based Assays: Evaluate cytotoxicity and anti-inflammatory activity in human serum models. Use nanobody-based detection for high sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.